![molecular formula C15H11Cl2N3O B5540617 N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

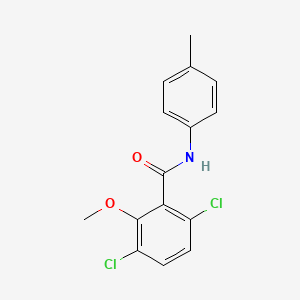

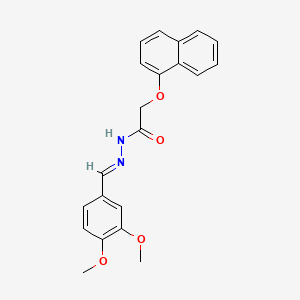

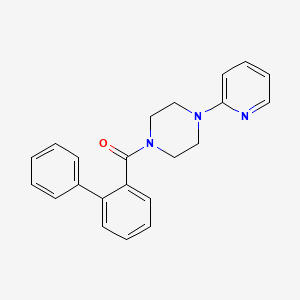

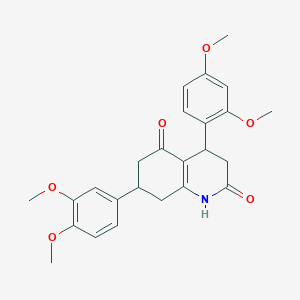

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide belongs to a class of compounds that have garnered attention for their diverse chemical reactions and potential in various applications. The compound's unique structure contributes to its chemical and physical properties, making it a subject of interest for synthesis and analysis.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, with carbodiimide condensation being a convenient and fast method for preparing derivatives (Yu et al., 2014). For example, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives can be synthesized through alkylation in a dimethylformamide environment with potassium carbonate (El Kayal et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and NMR spectroscopy, providing insights into the compound's configuration and intermolecular interactions. The structure of compounds with similar moieties has been elucidated, revealing V-shaped molecular geometries and various intermolecular hydrogen bonds and interactions (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide derivatives often involve interactions with biological targets, demonstrating significant activities in various assays. For instance, the synthesis and evaluation of compounds for antioxidant properties have been conducted, showing significant effects in lipid peroxidation and free radical scavenging tests (Ayhan-Kılcıgil et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, play crucial roles in the compound's applicability. Studies on similar compounds have detailed their crystallization processes and the formation of 3-D arrays through specific intermolecular interactions, contributing to a deeper understanding of their physical characteristics (Saravanan et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of such compounds include reactivity, stability, and interaction with other chemical entities. Notably, the synthesis and characterization of derivatives have highlighted their corrosion inhibition potential and interactions with metals, offering insights into their chemical behaviors (Rouifi et al., 2020).

Scientific Research Applications

DNA Interaction and Biological Staining

One notable application of benzimidazole analogues, such as Hoechst 33258, is their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them valuable as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining in plant cell biology, flow cytometry, and analysis of plant chromosomes. Beyond staining, these compounds are also explored for their potential as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigation into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Applications in Neurology

Another area of research focuses on the therapeutic potentials of benzimidazole derivatives in treating neurological conditions. For instance, ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, shows antidepressant effects. This research has broadened to include AMPA receptor agonists, suggesting a promising future for developing novel antidepressants. The research underscores the significance of investigating AMPA receptor agonists for their rapid-onset antidepressant effects, highlighting the need for further studies in this domain (Yang et al., 2012).

Antimicrobial and Anticancer Potentials

Benzimidazole derivatives also show a range of biological activities, including antimicrobial and anticancer effects. Synthetic chemists have developed procedures to access compounds like 2-guanidinobenzazoles, which modify the biological activity of heterocycles. These compounds have shown cytotoxic effects, inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis, and are seen as potential therapeutic agents (Rosales-Hernández et al., 2022).

Optoelectronic Material Development

Research into quinazolines and pyrimidines, which are part of the benzodiazine group, has expanded into the development of optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, valuable for creating novel optoelectronic materials with electroluminescent properties (Lipunova et al., 2018).

properties

IUPAC Name |

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c1-8(21)18-10-3-5-13-14(7-10)20-15(19-13)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTUMTHXZYHSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5282926 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)